molecular formula C14H10ClNO B14188619 (9-Chlorobenzo[h]isoquinolin-6-yl)methanol CAS No. 919293-15-5

(9-Chlorobenzo[h]isoquinolin-6-yl)methanol

Katalognummer: B14188619
CAS-Nummer: 919293-15-5
Molekulargewicht: 243.69 g/mol
InChI-Schlüssel: DEZYFMSMLAGIQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(9-Chlorobenzo[h]isoquinolin-6-yl)methanol is a chemical compound with the molecular formula C_16H_11ClNO. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chloro-substituted benzo[h]isoquinoline core with a methanol functional group, making it a unique structure with potential for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (9-Chlorobenzo[h]isoquinolin-6-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorinated aromatic compound, the synthesis may proceed through a series of steps involving nitration, reduction, and cyclization to form the isoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

(9-Chlorobenzo[h]isoquinolin-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields the corresponding aldehyde or carboxylic acid, while substitution of the chloro group can result in various substituted isoquinoline derivatives .

Wirkmechanismus

The mechanism of action of (9-Chlorobenzo[h]isoquinolin-6-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and methanol groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chloro and methanol groups, which confer distinct chemical reactivity and potential biological activities. These functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Eigenschaften

CAS-Nummer

919293-15-5

Molekularformel

C14H10ClNO

Molekulargewicht

243.69 g/mol

IUPAC-Name

(9-chlorobenzo[h]isoquinolin-6-yl)methanol

InChI

InChI=1S/C14H10ClNO/c15-11-1-2-12-10(8-17)5-9-3-4-16-7-14(9)13(12)6-11/h1-7,17H,8H2

InChI-Schlüssel

DEZYFMSMLAGIQY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C3C=CN=CC3=C2C=C1Cl)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.